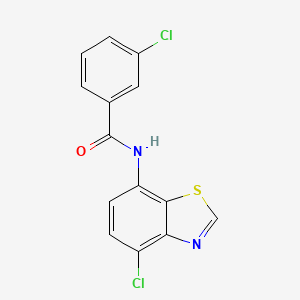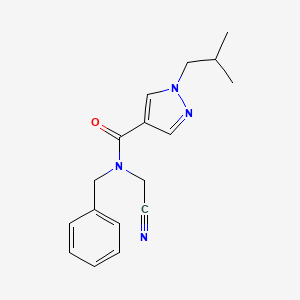
3-(4-Bromophenyl)piperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Bromophenyl)piperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C11H14BrNO.ClH . It has a molecular weight of 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 292.6 and an average mass of 276.600 Da .科学的研究の応用
Synthesis and Pharmacological Applications
Discovery of Opioid Antagonists : Zimmerman et al. (1994) conducted structure-activity relationship studies within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, leading to the discovery of potent opioid antagonists suitable for clinical investigation of mu opioid receptor involvement in gastrointestinal motility disorders (Zimmerman et al., 1994).
Chiral Separation Techniques : Ali et al. (2016) presented enantiomeric resolution and simulation studies of chiral compounds on a Chiralpak IA column, highlighting the significance of hydrogen bonding and π–π interactions for chiral resolution, which could be relevant for separating enantiomers of compounds similar to 3-(4-Bromophenyl)piperidin-3-ol hydrochloride (Ali et al., 2016).
Cytotoxic Evaluation of Mesna Adducts : Dimmock et al. (1995) investigated the synthesis and cytotoxic evaluation of mesna adducts of certain hydrochloride compounds, revealing their activity towards P388 cells and human tumor cell lines. This research suggests the potential of these compounds in cancer therapy (Dimmock et al., 1995).
Material Science Applications
- Anion-Exchange Membrane Performance Improvement : Du et al. (2021) discussed the construction of micro-phase separation structure in anion-exchange membranes based on poly(aryl piperidinium) cross-linked membranes, aiming to solve the trade-off between ionic conductivity and stability. This research offers insights into enhancing the performance of materials used in fuel cells and other energy technologies (Du et al., 2021).
Chemical Biology and Microbiology
- Selective Killing of Bacterial Persisters : Kim et al. (2011) demonstrated that a specific chemical compound could selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, providing a novel approach to combating persistent bacterial infections (Kim et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Piperidines, including “3-(4-Bromophenyl)piperidin-3-ol hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
3-(4-bromophenyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPIVXLEUTDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

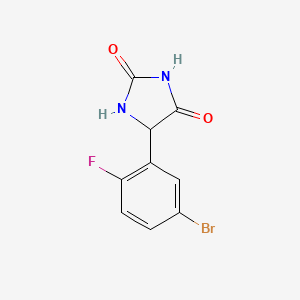
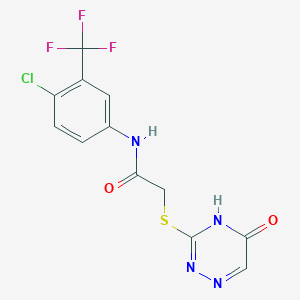
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)
![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)
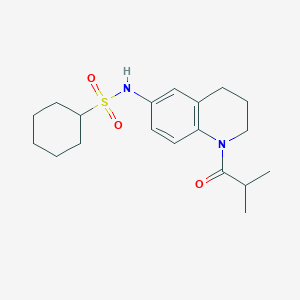
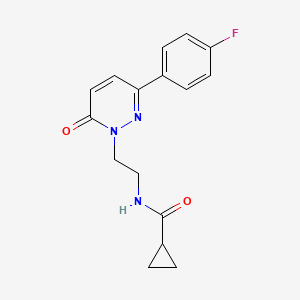
![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)
